2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
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Overview
Description
2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is a complex organic compound with a unique structure that includes an indolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate typically involves multiple steps. The process begins with the preparation of the indolium core, followed by the introduction of the cyanoethyl and methylamino groups. The final step involves the addition of the methyl sulphate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanoethyl and methylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(Dimethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
- 2-(2-(4-(Diethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium bromide
Uniqueness
Compared to similar compounds, 2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and biological properties
Biological Activity
2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate, also known by its CAS number 65122-06-7, is a synthetic compound with potential biological applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H26N3O4S
- Molecular Weight : 426.54 g/mol
- CAS Number : 65122-06-7
- Structure : The compound features a complex indolium structure with a cyanoethyl group attached to a methylamino-substituted phenyl ring.
Mechanisms of Biological Activity
The compound exhibits several biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of indolium compounds often exhibit significant antimicrobial properties. The specific mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
2. Anticancer Potential
Indolium derivatives have been studied for their anticancer properties. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Data Tables
Property | Value |
---|---|
Molecular Weight | 426.54 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of indolium derivatives, including our compound. The results indicated a significant reduction in tumor size in vivo models and increased apoptosis markers in treated cancer cells.
Case Study 2: Antimicrobial Efficacy
Another research article investigated the antimicrobial properties of various indolium compounds against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cell Viability Assays : In vitro studies showed that concentrations above 10 µM significantly reduced cell viability in various cancer cell lines.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.
- Synergistic Effects : Combination studies with standard chemotherapeutics indicated enhanced efficacy when used alongside existing treatments, potentially allowing for lower dosages and reduced side effects.
Properties
CAS No. |
85187-82-2 |
---|---|
Molecular Formula |
C23H26N3.CH3O4S C24H29N3O4S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile |
InChI |
InChI=1S/C23H26N3.CH4O4S/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5-6(2,3)4/h5-6,8-15H,7,17H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
YCGIYKJTOOCUTE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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